

Application Notes and Protocols for the Analytical Characterization of Donetidine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of **Donetidine**. The protocols detailed below are essential for ensuring the identity, purity, and stability of **Donetidine** in drug development and quality control processes.

Physicochemical Properties

A foundational aspect of analytical characterization is understanding the fundamental physicochemical properties of the drug substance.

Table 1: Physicochemical Properties of **Donetidine**



Property	Value	Source
Molecular Formula	C20H25N5O3S	[1]
Molecular Weight	415.5 g/mol	[1][2]
Monoisotopic Mass	415.16781085 Da	[1][3]
IUPAC Name	2-[2-[[5- [(dimethylamino)methyl]furan- 2- yl]methylsulfanyl]ethylamino]-5 -[(2-oxo-1H-pyridin-4- yl)methyl]-1H-pyrimidin-6-one	[1]
CAS Number	99248-32-5	[1][2]
Appearance	White to off-white powder	Assumed, typical for similar compounds
Solubility	Soluble in methanol and glacial acetic acid, slightly soluble in water.	Based on similar compounds[4][5][6]

Chromatographic Methods for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and potency of **Donetidine**. A stability-indicating HPLC method is crucial for separating **Donetidine** from its potential degradation products and process-related impurities.

This protocol is adapted from established methods for similar H2-receptor antagonists and related pharmaceutical compounds.[4][7][8][9][10][11][12]

Objective: To quantify **Donetidine** and separate it from potential impurities and degradation products.

Instrumentation:

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.



Data acquisition and processing software.

Chromatographic Conditions:

Parameter	Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
Mobile Phase	Acetonitrile:Phosphate Buffer (pH 3.0, 0.02 M) (30:70, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	268 nm
Injection Volume	20 μL
Column Temperature	30 °C

Procedure:

- Buffer Preparation: Prepare a 0.02 M potassium dihydrogen phosphate solution and adjust the pH to 3.0 with phosphoric acid.
- Mobile Phase Preparation: Mix acetonitrile and the phosphate buffer in the specified ratio.
 Degas the mobile phase before use.
- Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of
 Donetidine reference standard in the mobile phase to obtain a concentration of 100 μg/mL.
- Sample Solution Preparation: Accurately weigh and dissolve the **Donetidine** sample in the mobile phase to achieve a final concentration of approximately 100 μg/mL. Filter the solution through a 0.45 μm syringe filter before injection.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

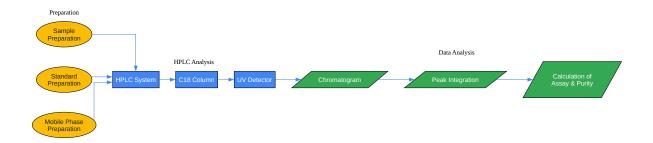


• Calculations: Calculate the assay of **Donetidine** in the sample by comparing the peak area with that of the reference standard. The percentage of impurities can be determined by area normalization.

System Suitability:

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) for replicate injections	≤ 2.0%

Diagram: HPLC Experimental Workflow



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Caption: Workflow for **Donetidine** analysis by HPLC.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are vital for confirming the chemical structure of **Donetidine** and for its identification.

Objective: To determine the wavelength of maximum absorbance (λ max) for **Donetidine**, which can be used for quantification.

Protocol:

- Solvent: Use methanol or 0.1 M HCl as the solvent.[13][14]
- Standard Solution: Prepare a dilute solution of **Donetidine** (e.g., 10 μg/mL) in the chosen solvent.
- Scan: Scan the solution over the UV range (200-400 nm) using a spectrophotometer.
- Determination of λmax: Identify the wavelength at which the maximum absorbance occurs.
 This λmax can be used for quantitative analysis based on Beer-Lambert's law.

Expected λ max: Based on structurally similar compounds containing furan, pyridine, and pyrimidine rings, the λ max is expected to be in the range of 260-280 nm.

Objective: To elucidate the detailed molecular structure of **Donetidine**.

Protocol:

- Solvent: Dissolve the **Donetidine** sample in a suitable deuterated solvent, such as DMSOd6 or CDCl3.
- Acquisition: Acquire 1H and 13C NMR spectra using a high-resolution NMR spectrometer.
- Analysis: Analyze the chemical shifts, coupling constants, and integration of the proton signals to confirm the presence of all expected functional groups and their connectivity.



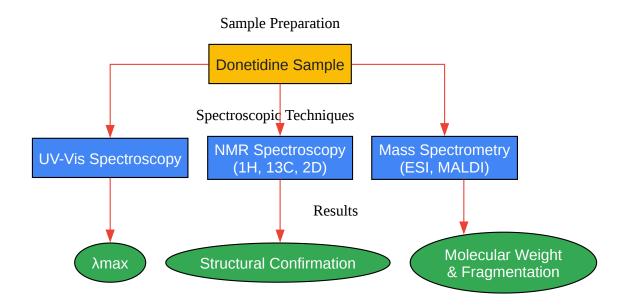
NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals.[15][16][17][18][19]

Objective: To confirm the molecular weight and fragmentation pattern of **Donetidine**.

Protocol:

- Ionization Technique: Utilize a soft ionization technique such as Electrospray Ionization (ESI)
 or Matrix-Assisted Laser Desorption/Ionization (MALDI).[20][21][22]
- Analysis: Infuse a dilute solution of **Donetidine** into the mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.
- Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) to generate a fragmentation pattern, which can be used for structural confirmation and identification of metabolites or degradation products.

Diagram: Spectroscopic Analysis Workflow





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Caption: Workflow for spectroscopic characterization of **Donetidine**.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of **Donetidine**, such as melting point, decomposition temperature, and polymorphism.[23][24][25] [26]

Table 2: Thermal Analysis Protocols

Technique	Protocol	Information Obtained
Differential Scanning Calorimetry (DSC)	Heat a small, accurately weighed sample (2-5 mg) in a sealed aluminum pan under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).	Melting point, enthalpy of fusion, glass transition temperature, and detection of polymorphs.
Thermogravimetric Analysis (TGA)	Heat an accurately weighed sample (5-10 mg) in an open pan under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).	Thermal stability, decomposition temperature, and presence of residual solvents or water.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of **Donetidine** and to develop a stability-indicating analytical method.[27][28][29][30][31]

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Protocol:



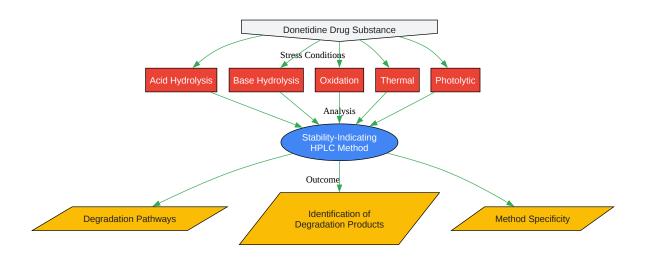
Subject **Donetidine** to the following stress conditions. Analyze the stressed samples by the developed RP-HPLC method to assess the extent of degradation and to identify and quantify the degradation products.

Table 3: Forced Degradation Conditions

Stress Condition	Reagents and Conditions
Acid Hydrolysis	0.1 M HCl at 60 °C for 2, 4, 8, and 24 hours.
Base Hydrolysis	0.1 M NaOH at 60 °C for 2, 4, 8, and 24 hours.
Oxidative Degradation	3% H2O2 at room temperature for 24 hours.
Thermal Degradation	Solid drug substance at 80 °C for 48 hours.
Photolytic Degradation	Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber.

Diagram: Forced Degradation Study Logic





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Caption: Logical flow of a forced degradation study.

Conclusion

The analytical methods and protocols described in these application notes provide a robust framework for the comprehensive characterization of **Donetidine**. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for regulatory submissions and for ensuring the safety and efficacy of **Donetidine**-containing drug products. The combination of chromatographic, spectroscopic, and thermal analysis techniques allows for a thorough understanding of the molecule's properties, purity, and stability.



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